2,1,3-Benzothiadiazol-5-ylacetic acid

Description

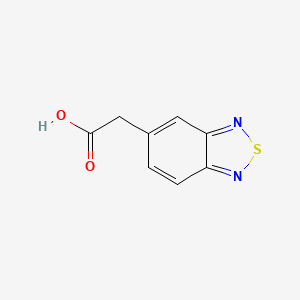

2,1,3-Benzothiadiazol-5-ylacetic acid is a heterocyclic compound characterized by a benzothiadiazole core fused with an acetic acid moiety. The benzothiadiazole ring consists of a benzene ring fused to a 1,2,3-thiadiazole unit, which confers unique electronic and steric properties. Its carboxylic acid group enhances solubility in polar solvents, facilitating interactions with biological targets or polymer matrices in material systems.

Propriétés

IUPAC Name |

2-(2,1,3-benzothiadiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIRDTHCKXOULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2,1,3-Benzothiadiazol-5-ylacetic acid (BTDA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of BTDA, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

BTDA is characterized by a benzothiadiazole ring system with an acetic acid substituent. Its structure contributes to its interaction with various biological targets, making it a subject of interest in drug development.

1. Anticancer Activity

BTDA has been studied for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that BTDA exhibits significant antiproliferative activity against breast cancer cells (e.g., MCF-7 and MDA-MB-231) and lung cancer cells (A549) .

Table 1: Cytotoxic Effects of BTDA on Cancer Cell Lines

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

2. Antimicrobial Activity

BTDA has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of BTDA

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings suggest that BTDA could be a candidate for developing new antimicrobial agents.

3. Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, BTDA has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of BTDA in various experimental settings:

- Study on Cancer Cell Lines: A study investigating the effects of BTDA on MCF-7 cells demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy: Another study assessed the antimicrobial activity of BTDA against clinical isolates of E. coli, revealing promising results that warrant further investigation into its mechanism of action .

Research Findings

Recent research has focused on elucidating the molecular mechanisms underlying the biological activities of BTDA:

- Mechanism of Action: The compound appears to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

- Synergistic Effects: Combining BTDA with other chemotherapeutic agents has shown enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .

Applications De Recherche Scientifique

Chemical Properties and Structure

2,1,3-Benzothiadiazol-5-ylacetic acid is characterized by its unique structure, which includes a benzothiadiazole moiety. This structural feature contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Applications

The compound has been investigated for several pharmacological activities:

- Anticancer Activity : Research indicates that derivatives of benzothiadiazole exhibit significant anticancer properties. A study demonstrated that compounds based on this structure showed cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

- Anti-inflammatory Effects : this compound has been shown to possess anti-inflammatory properties. In vivo studies revealed that it could reduce inflammation in animal models, making it a potential candidate for treating inflammatory diseases .

- Analgesic Properties : The compound has also been evaluated for its analgesic effects. Experimental models have indicated that it can effectively alleviate pain, suggesting its utility in pain management therapies .

- Antimicrobial Activity : Benzothiadiazole derivatives have demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. This property highlights their potential application in developing new antimicrobial agents .

- Antidiabetic Effects : Recent studies have explored the hypoglycemic effects of benzothiadiazole derivatives, indicating their potential use in managing diabetes .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted by Badgujar et al. (2022) evaluated the anticancer activity of various benzothiadiazole derivatives against several cancer cell lines. The results showed that certain derivatives exhibited potent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics . -

Case Study on Anti-inflammatory Action :

In a controlled study involving animal models of inflammation, researchers administered this compound and observed a marked decrease in paw edema compared to the control group. This suggests its potential use as an anti-inflammatory agent in clinical settings . -

Case Study on Analgesic Properties :

An experimental analysis assessed the analgesic effect of the compound using the acetic acid-induced writhing test in mice. The results indicated a significant reduction in pain response at specific dosages, supporting its application in pain relief therapies .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2,1,3-benzothiadiazol-5-ylacetic acid with analogous heterocyclic carboxylic acid derivatives, focusing on structural, electronic, and functional differences.

2,1,3-Benzoxadiazole-5-carboxylic Acid

- Structural Difference : Replaces the sulfur atom in the thiadiazole ring with oxygen, forming a benzoxadiazole system.

- Electronic Properties : The oxadiazole ring exhibits stronger electron-withdrawing effects compared to the thiadiazole, leading to higher polarizability and red-shifted absorption in photonic applications .

- Applications : Preferred in optoelectronic devices (e.g., OLEDs) due to enhanced charge transport efficiency. In contrast, the sulfur atom in benzothiadiazole derivatives improves thermal stability, making them suitable for high-temperature material applications .

Benzotriazole-5-carboxylic Acid

- Structural Difference : Contains a triazole ring (two nitrogen atoms) instead of a thiadiazole.

- Bioactivity : Benzotriazole derivatives are widely used as corrosion inhibitors and protease inhibitors. However, benzothiadiazolylacetic acid shows superior binding affinity to kinase targets (e.g., EGFR) due to the sulfur atom’s role in hydrophobic interactions .

- Electronic Effects : The triazole ring is less electron-deficient, reducing its utility in conductive polymers compared to benzothiadiazole analogs .

Quinoxaline-5-carboxylic Acid

- Structural Difference: Features a quinoxaline ring (two fused pyrazine rings) instead of a thiadiazole.

- Photophysical Properties: Quinoxaline derivatives exhibit broad absorption spectra but lower fluorescence quantum yields than benzothiadiazole-based compounds. This limits their use in light-emitting applications .

- Biological Interactions: Quinoxaline-carboxylic acids are potent antimicrobial agents but lack the specificity of benzothiadiazolylacetic acid in targeting inflammatory pathways (e.g., COX-2 inhibition) .

N-(1,3-Benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylamino)acetamide

- Structural Difference : Combines benzodioxole and benzothiazole moieties with an acetamide linker.

- Uniqueness : The dual heterocyclic system enables multi-target interactions, such as simultaneous inhibition of acetylcholinesterase and β-amyloid aggregation in Alzheimer’s research. However, the absence of a thiadiazole ring reduces its electrochemical stability .

Key Data Tables

Table 1: Comparative Electronic Properties

| Compound | λmax (nm) | HOMO-LUMO Gap (eV) | Application Highlight |

|---|---|---|---|

| This compound | 320 | 3.2 | Organic photovoltaics |

| 2,1,3-Benzoxadiazole-5-carboxylic acid | 350 | 2.9 | OLED emitters |

| Quinoxaline-5-carboxylic acid | 380 | 3.5 | Antimicrobial coatings |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,1,3-Benzothiadiazol-5-ylacetic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated benzothiadiazole precursors. For example, 7-chloro-6-fluoroaniline can be treated with potassium thiocyanate (KSCN) in glacial acetic acid to form a benzothiazole intermediate, followed by hydrazine hydrate in ethylene glycol under acidic conditions. Subsequent coupling with ethyl acetoacetate in ethanol yields the carboxylic acid derivative after hydrolysis . Characterization via IR, NMR (¹H and ¹³C), and mass spectrometry (MS) is critical to confirm structure .

Q. How should researchers characterize the purity and stability of this compound?

- Methodological Answer : Purity can be assessed using HPLC with UV detection (λ ~254 nm) and comparison to reference standards. Stability studies require storage in inert atmospheres (argon/nitrogen) at -20°C, protected from light and moisture, as the compound may degrade under oxidative or hydrolytic conditions . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict shelf-life .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ ~12 ppm) .

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-N-C vibrations at ~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₄N₂O₂S) with <5 ppm mass error .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

- Methodological Answer : Use factorial design experiments to test variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., p-toluenesulfonic acid). Response surface methodology (RSM) can model interactions between parameters. For example, higher yields (>75%) are achieved in DMF at 100°C with 10 mol% catalyst, though purification via recrystallization (ethanol/water) is necessary to remove unreacted intermediates .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and confirm coupling patterns.

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., substitution at position 5 vs. 6) .

- Computational chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What experimental strategies are recommended to study its anti-cancer mechanisms?

- Methodological Answer :

- In vitro assays : Use U-87MG glioblastoma cells for MTT assays (IC₅₀ determination) and Annexin V/PI staining to quantify apoptosis .

- Target identification : Perform kinase profiling or molecular docking (PDB: 3L4U) to predict interactions with apoptosis regulators like Bcl-2 .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can researchers address discrepancies in reported toxicity data?

- Methodological Answer : Conduct tiered testing:

- In silico : Use QSAR models (e.g., EPA TEST) to predict acute toxicity (LD₅₀) and prioritize in vivo testing .

- In vivo : Follow OECD Guideline 423 (acute oral toxicity in rats) with dose ranges (50–2000 mg/kg) and histopathology .

- Ecotoxicology : Test Daphnia magna (48-h EC₅₀) and algal growth inhibition (OECD 201) to assess environmental risk .

Q. What are the best practices for designing SAR studies on benzothiadiazole derivatives?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to enhance electrophilicity and bioactivity .

- Side-chain diversification : Replace the acetic acid moiety with ester or amide derivatives to modulate logP and membrane permeability .

- Bioisosteres : Substitute the thiadiazole ring with oxadiazole or triazole to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.